molecular formula C10H12BrCl B2579899 1-(4-Bromobutyl)-3-chlorobenzene CAS No. 129254-79-1

1-(4-Bromobutyl)-3-chlorobenzene

Cat. No.: B2579899
CAS No.: 129254-79-1
M. Wt: 247.56
InChI Key: KXBDBMKKJBOFOF-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-3-chlorobenzene is an aromatic compound featuring a chlorinated benzene ring substituted with a 4-bromobutyl chain. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in alkylation reactions and pharmaceutical intermediate preparation. For example, it serves as a precursor in the synthesis of benzimidazolone derivatives for σ2 receptor ligands and hydantoin-based antiarrhythmic agents . Its bromobutyl chain acts as a leaving group, enabling nucleophilic substitution reactions, while the chloro substituent influences electronic properties and regioselectivity.

Properties

IUPAC Name

1-(4-bromobutyl)-3-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBDBMKKJBOFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-3-chlorobenzene can be synthesized through a multi-step process. One common method involves the alkylation of 3-chlorobenzene with 1,4-dibromobutane in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like acetonitrile under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-3-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromobutyl)-3-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-3-chlorobenzene involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in the study of biochemical mechanisms .

Comparison with Similar Compounds

Structural Analogues: Alkyl Chain Length and Substituent Position

(a) 1-(3-Bromopropyl)-3-chlorobenzene
  • Structure : Shorter alkyl chain (3 carbons vs. 4 in the target compound).
  • Impact : Reduced steric hindrance and lower molecular weight (C₉H₁₀BrCl vs. C₁₀H₁₂BrCl).
  • Applications : Less commonly reported in pharmacological contexts but used in smaller-scale syntheses.
(b) 1-(4-Bromobutoxy)-3-chlorobenzene (CAS 23529-80-8)
  • Structure : Ether linkage (C-O) instead of a direct alkyl chain (C-C).
  • Impact : Higher polarity and altered solubility. The ether group reduces electrophilicity, making it less reactive in nucleophilic substitutions compared to the bromobutyl analogue .
  • Synthesis : Derived via Williamson ether synthesis, contrasting with alkylation methods for the target compound .
(c) 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene (CAS 3983-71-9)
  • Structure : Sulfur-containing substituent (thioether) with a shorter ethyl chain.
  • Impact : Enhanced nucleophilicity at sulfur, enabling distinct reaction pathways. Molecular weight: 251.57 g/mol vs. 263.55 g/mol for the target compound .

Functional Group Variations

(a) 1-(4-Chlorobutyl)-3-chlorobenzene
  • Structure : Chlorine replaces bromine in the butyl chain.
  • Impact : Reduced leaving group ability (Cl⁻ is a weaker nucleofuge than Br⁻), slowing substitution reactions.
(b) 1-(4-Bromophenyl)-3-chlorobenzene (CAS 832744-27-1)
  • Structure : Bromine on a phenyl ring instead of an alkyl chain.
  • Impact : Planar aromatic structure with conjugated π-system, altering electronic properties and reactivity in cross-coupling reactions .

Physicochemical and Analytical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Property/Application Reference
1-(4-Bromobutyl)-3-chlorobenzene C₁₀H₁₂BrCl 263.55 Alkylation agent for peptide derivatization (LLOQ: 5 pM)
1-(3-Bromopropoxy)-3-chlorobenzene C₉H₁₀BrClO 249.53 Lower reactivity due to ether linkage
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene C₈H₈BrClS 251.57 Thioether-based intermediate
1-(4-Bromobutoxy)-3-chlorobenzene C₁₀H₁₂BrClO 279.56 Higher polarity for solubility studies

Biological Activity

1-(4-Bromobutyl)-3-chlorobenzene is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial properties. A study focused on various brominated compounds demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antibacterial activity.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µM)Bacterial Strains Tested
This compound3.15Staphylococcus aureus, E. coli, Klebsiella pneumoniae
4-Bromobenzyl bromide5.00Pseudomonas aeruginosa, Enterococcus faecalis
1-Bromo-4-butylbenzene7.50Acinetobacter baumannii

The compound's mechanism of action likely involves disruption of bacterial cell membranes or interference with essential metabolic processes, which warrants further investigation.

Anticancer Properties

In addition to antimicrobial activity, this compound has been studied for its potential anticancer effects. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of several halogenated compounds on human cancer cell lines. The results indicated that:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating significant cytotoxicity.

The biological activity of this compound can be attributed to its electrophilic nature due to the presence of halogens. These substituents facilitate interactions with nucleophilic sites in biological macromolecules such as proteins and DNA.

Potential Mechanisms Include:

  • Covalent Bond Formation : The bromine and chlorine atoms can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or altered protein function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

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